molecular formula C20H26N4O4 B11016853 N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-valine CAS No. 1217459-16-9

N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-valine

Cat. No.: B11016853
CAS No.: 1217459-16-9
M. Wt: 386.4 g/mol
InChI Key: PDXIKLQSGYCWBV-KVULBXGLSA-N
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Description

N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-valine is a complex organic compound that features a benzotriazinone moiety linked to a cyclohexyl group, which is further connected to an L-valine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-valine typically involves multiple steps. One common approach is the initial formation of the benzotriazinone core through the cyclization of 2-aminobenzamides with nitrous acid. This intermediate is then reacted with a cyclohexyl derivative under appropriate conditions to form the cyclohexyl-benzotriazinone compound. Finally, the L-valine residue is introduced through a coupling reaction, often using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-valine can undergo various chemical reactions, including:

    Oxidation: The benzotriazinone moiety can be oxidized under strong oxidizing conditions.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzotriazinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the benzotriazinone ring.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Substituted benzotriazinone derivatives.

Scientific Research Applications

N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-valine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-valine is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The benzotriazinone moiety may bind to certain enzymes or receptors, modulating their activity. The cyclohexyl and L-valine residues could influence the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)-L-valine is unique due to the presence of the L-valine residue, which imparts specific stereochemical properties and potential biological activity. This distinguishes it from other benzotriazinone derivatives that may lack this amino acid component.

Properties

CAS No.

1217459-16-9

Molecular Formula

C20H26N4O4

Molecular Weight

386.4 g/mol

IUPAC Name

(2S)-3-methyl-2-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]butanoic acid

InChI

InChI=1S/C20H26N4O4/c1-12(2)17(20(27)28)21-18(25)14-9-7-13(8-10-14)11-24-19(26)15-5-3-4-6-16(15)22-23-24/h3-6,12-14,17H,7-11H2,1-2H3,(H,21,25)(H,27,28)/t13?,14?,17-/m0/s1

InChI Key

PDXIKLQSGYCWBV-KVULBXGLSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3N=N2

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3N=N2

Origin of Product

United States

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